4-methyl-N-(4-methylbenzyl)benzamide
Overview
Description
4-methyl-N-(4-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzyl)benzamide typically involves the reaction of 4-methylbenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylbenzoyl chloride+4-methylbenzylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of amide synthesis, such as the use of acyl chlorides and amines, can be applied on a larger scale with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-methylbenzoic acid and 4-methylbenzyl alcohol.
Reduction: 4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(4-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzyl)benzamide is not well-characterized. as an amide, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The specific molecular targets and pathways involved would depend on the context of its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylbenzamide: Similar structure but lacks the additional methyl group on the benzyl ring.
4-Methylbenzylamine: Precursor in the synthesis of 4-methyl-N-(4-methylbenzyl)benzamide.
4-Methylbenzoic acid: Oxidation product of the methyl group.
Uniqueness
This compound is unique due to the presence of two methyl groups on the benzyl and benzamide moieties, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMHSAVOXNKVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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